4-Hydroxy-4-(4-N-propylphenyl)-1-iso-propylpiperidine
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Overview
Description
4-Hydroxy-4-(4-N-propylphenyl)-1-iso-propylpiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxy group at the fourth position of the piperidine ring, along with a 4-N-propylphenyl group and an iso-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(4-N-propylphenyl)-1-iso-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the fourth position of the piperidine ring through a hydroxylation reaction.
Attachment of the 4-N-propylphenyl Group: The 4-N-propylphenyl group is attached to the piperidine ring via a substitution reaction.
Introduction of the Iso-propyl Group: The iso-propyl group is introduced through an alkylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(4-N-propylphenyl)-1-iso-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
4-Hydroxy-4-(4-N-propylphenyl)-1-iso-propylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(4-N-propylphenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine
- 4-Hydroxy-4-(4-N-propylphenyl)-1-ethylpiperidine
Uniqueness
4-Hydroxy-4-(4-N-propylphenyl)-1-iso-propylpiperidine is unique due to the presence of the iso-propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
1-propan-2-yl-4-(4-propylphenyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-4-5-15-6-8-16(9-7-15)17(19)10-12-18(13-11-17)14(2)3/h6-9,14,19H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEHJAUFJFTFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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